3-(2-Hydroxybutyl)azepan-2-one
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Overview
Description
3-(2-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C10H19NO2 It is a derivative of azepane, a nitrogen-containing ring structure, and features a hydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutyl)azepan-2-one typically involves the ring-expansion reaction of a suitable precursor. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate. This reaction proceeds through a ring-expansion mechanism to form the desired lactam .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of lactam synthesis, such as the Beckmann rearrangement of oximes or the ring-expansion of cyclic ketones, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxybutyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azepan-2-one derivatives.
Scientific Research Applications
3-(2-Hydroxybutyl)azepan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain and the lactam ring are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Caprolactam: A six-membered lactam used in the production of Nylon 6.
Azepine: A seven-membered nitrogen-containing ring structure.
Oxazepine: A seven-membered ring containing both nitrogen and oxygen atoms.
Thiazepine: A seven-membered ring containing both nitrogen and sulfur atoms.
Uniqueness
3-(2-Hydroxybutyl)azepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)7-8-5-3-4-6-11-10(8)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
InChI Key |
UAGBRFJJHKVYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCCNC1=O)O |
Origin of Product |
United States |
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